molecular formula C16H10ClN3O4 B2823623 N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide CAS No. 923677-92-3

N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide

Cat. No.: B2823623
CAS No.: 923677-92-3
M. Wt: 343.72
InChI Key: XTIXXQSIFPZJHW-UHFFFAOYSA-N
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Description

N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide is a synthetic compound with a molecular formula of C16H10ClN3O4The structure of the compound features a chromene core, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde with isonicotinohydrazide. This reaction is usually carried out in the presence of acetic acid as a catalyst under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the chromene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromene core and exhibit similar biological activities.

    Isonicotinohydrazide derivatives: These compounds have the isonicotinohydrazide moiety and are known for their antimicrobial properties.

The uniqueness of N’-(6-chloro-2-oxo-2H-chromene-3-carbonyl)isonicotinohydrazide lies in the combination of the chromene and isonicotinohydrazide moieties, which may confer enhanced biological activity and specificity compared to its individual components .

Properties

IUPAC Name

N'-(6-chloro-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-11-1-2-13-10(7-11)8-12(16(23)24-13)15(22)20-19-14(21)9-3-5-18-6-4-9/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIXXQSIFPZJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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